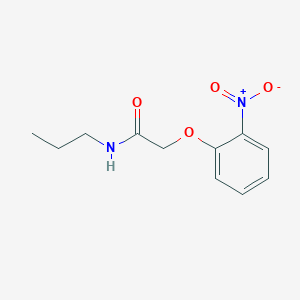
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide, also known as Cmpd-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as cancer therapy, neuroprotection, and inflammation.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the silencing of genes. By inhibiting HDACs, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide can increase the acetylation of histones, leading to the activation of genes that are involved in apoptosis, cell cycle arrest, and differentiation.
Biochemical and Physiological Effects:
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has been found to have several biochemical and physiological effects. Studies have shown that 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide can induce G1 cell cycle arrest and apoptosis in cancer cells. Additionally, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has been found to increase the acetylation of histones, leading to the activation of genes involved in cell differentiation. Furthermore, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide for lab experiments is its specificity for HDAC inhibition. 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has been found to selectively inhibit HDAC1 and HDAC3, making it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide is its low solubility, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide. One of the most significant directions is the development of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide derivatives with improved solubility and potency. Additionally, further studies are needed to determine the efficacy of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide in animal models of cancer, neurodegenerative diseases, and inflammation. Furthermore, studies are needed to investigate the potential side effects of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide and its derivatives, as well as their pharmacokinetics and pharmacodynamics.
Conclusion:
In conclusion, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide is a chemical compound that has shown promising results in several scientific research applications. Its specificity for HDAC inhibition makes it a useful tool for studying the role of these enzymes in various biological processes. Additionally, its potential applications in cancer therapy, neuroprotection, and inflammation make it a promising candidate for drug development. However, further research is needed to determine its efficacy, safety, and pharmacological properties.
Métodos De Síntesis
The synthesis of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide involves the reaction of 5-methyl-2-phenylpyrazole-3-carboxylic acid with thionyl chloride to form 4-chloro-5-methyl-2-phenylpyrazole-3-carbonyl chloride. This intermediate is then reacted with 3-aminobutan-1-ol in the presence of triethylamine to give 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide as the final product.
Aplicaciones Científicas De Investigación
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has shown promising results in several scientific research applications. One of the most significant applications of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide is in the field of cancer therapy. Studies have shown that 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. Additionally, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-10-7-13(16-14(20)8-12(19)9-15)18(17-10)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSPEMHGFQDVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC(=O)CCl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470159.png)
![7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470169.png)
![5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B7470184.png)

![N-cyclohexyl-5-methyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7470209.png)
![3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid](/img/structure/B7470213.png)